molecular formula C13H15N5O2S B2719825 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-27-7

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2719825
CAS No.: 921515-27-7
M. Wt: 305.36
InChI Key: DQRDWSVPNKKNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a thioacetamide moiety. The thioacetamide group may contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-20-10-4-2-9(3-5-10)17-6-7-18-12(17)15-16-13(18)21-8-11(14)19/h2-5H,6-8H2,1H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRDWSVPNKKNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18N6O2S
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 921580-17-8

The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole ring and a methoxyphenyl group, contributing to its biological interactions.

Target Interactions

The compound is known to interact with various biological targets, including enzymes and receptors. Its mechanism primarily involves:

  • Hydrogen Bonding : The compound can donate and accept hydrogen bonds, facilitating interactions with target proteins.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in various metabolic pathways.

Biochemical Pathways

Research indicates that compounds with similar structures exhibit diverse pharmacological activities:

  • Anticancer Activity : Cytotoxic effects against various tumor cell lines have been documented.
  • Antimicrobial Effects : Moderate to potent antifungal activity against Candida albicans has been reported.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Reported IC50 values range from 10 to 30 µM depending on the cell line.

Antifungal Activity

The compound has displayed moderate antifungal properties:

  • Tested Strains : Candida albicans and other Candida species.
  • Results : Inhibition zones measured in agar diffusion assays indicate effective antifungal activity comparable to standard antifungal agents.

Anti-inflammatory Effects

Research suggests that this compound can modulate inflammatory responses:

  • Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Anticancer Properties
    • A study published in the Journal of Medicinal Chemistry demonstrated the cytotoxic effects of the compound on MCF-7 cells. The study highlighted the role of the triazole moiety in enhancing cytotoxicity through apoptosis induction.
  • Antifungal Activity Assessment
    • A comparative study evaluated various imidazole derivatives for antifungal activity. The findings indicated that this compound showed promising results against Candida spp., making it a candidate for further development as an antifungal agent.
  • Inflammation Modulation
    • In vitro assays conducted on macrophage cell lines revealed that the compound significantly reduced TNF-alpha production upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7Cytotoxic (IC50 ~ 20 µM)Journal of Medicinal Chemistry
AntifungalCandida albicansModerate inhibitionComparative Study
Anti-inflammatoryMacrophage cell lineReduced TNF-alphaIn Vitro Assay

Comparison with Similar Compounds

Core Heterocycle Variations

Compounds with related fused heterocycles exhibit distinct biological activities:

  • Triazino[5,6-b]indole derivatives (e.g., compounds 23–27 in ): These feature a triazino-indole core instead of imidazo-triazole. Substitutions like bromine or phenoxy groups modulate electronic properties but lack reported antiviral or antifungal activity in the evidence .
  • Imidazo[2,1-c][1,2,4]triazole derivatives (): The shared core with the target compound is critical for antiviral and antifungal activity. For example, ethyl 1-(7-phenylimidazo-triazol-3-yl)formate () inhibits adenovirus and enterovirus replication, highlighting the core’s relevance in antiviral design .

Substituent Effects at Position 7

The aryl group at position 7 significantly influences bioactivity:

Compound Substituent at Position 7 Key Activity/Property Source
Target Compound 4-Methoxyphenyl Assumed enhanced solubility N/A
7-(3-Chlorophenyl) analog () 3-Chlorophenyl Potent antifungal (A. niger, Fusarium oxysporum)
7-Phenyl analog () Phenyl Antiviral (Ad-5, Echo-9)
7-(4-Fluorophenyl) analog () 4-Fluorophenyl Not reported; structural similarity
  • Electron-withdrawing groups (e.g., Cl, F) may enhance antifungal activity by increasing electrophilicity, as seen in the 3-chlorophenyl derivative .
  • Electron-donating groups (e.g., OCH₃) could improve solubility but may reduce target binding affinity compared to halogenated analogs.

Thioacetamide Modifications

Variations in the thioacetamide side chain impact physicochemical and biological properties:

  • N-(4-Bromophenyl)-2-((5-methyl-triazino-indol-3-yl)thio)acetamide (Compound 26, ): Bromine enhances lipophilicity but lacks reported activity .
  • N-Methyl/phenyl variants () : Substitutions like N-methyl or N-phenyl (e.g., N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide) may alter metabolic stability but diverge in core structure .

Q & A

Q. What are the recommended synthetic routes for 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the imidazo-triazole core via cyclization of precursor hydrazides or amidines under acidic or basic conditions.
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and controlled heating (60–80°C) .
  • Step 3 : Thioether linkage formation between the triazole moiety and acetamide group using thioglycolic acid derivatives, often in polar aprotic solvents (e.g., DMF) at room temperature .
  • Key Conditions :
  • Catalysts : Pd(PPh₃)₄ for coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
  • Yield Optimization : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for coupling steps) are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in imidazo-triazole at δ 7.1–7.5 ppm) and confirms connectivity .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused heterocyclic system .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S-H stretch at ~2550 cm⁻¹ for thioether) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • Elemental Analysis : Confirms purity (>95%) by C/H/N/S percentages .

Q. What initial biological screening approaches are appropriate for assessing its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate .
  • Cellular Assays :
  • Cytotoxicity (MTT Assay) : Screen against cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Modeling :
  • Quantum Chemical Calculations (DFT) : Simulate transition states for cyclization steps to identify energy barriers and optimal catalysts .
  • Solvent Effects : Use COSMO-RS to predict solvent compatibility (e.g., DMF vs. THF) for thioether bond formation .
  • Machine Learning (ML) :
  • Train models on existing triazole-thioacetamide reaction datasets to predict yields under varying conditions (temperature, catalyst loading) .
  • Docking Studies :
  • AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets) and guide SAR .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis :
  • Compile IC₅₀ values from multiple studies and assess variability using ANOVA or mixed-effects models .
  • Experimental Replication :
  • Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Off-Target Profiling :
  • Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Data Validation :
  • Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Salt Formation :
  • Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH, improving aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
  • Prodrug Design :
  • Introduce hydrolyzable groups (e.g., ester-linked PEG chains) for delayed release .
  • Formulation Optimization :
  • Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Stability Testing :
  • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis :
  • Systematically modify substituents (e.g., methoxy → ethoxy, phenyl → pyridyl) and assess bioactivity .
  • 3D-QSAR Modeling :
  • Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .
  • Pharmacophore Mapping :
  • Identify critical moieties (e.g., thioether linkage, imidazo-triazole core) via alanine scanning or fragment replacement .
  • In Silico ADMET :
  • Predict pharmacokinetics (e.g., CYP450 inhibition, plasma protein binding) using SwissADME or ADMETLab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.